![molecular formula C7H17NO4S B14251089 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid CAS No. 303956-82-3](/img/structure/B14251089.png)
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is known for its role in various chemical and biological processes, making it a valuable subject of study in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid typically involves the reaction of 2-propylene-1-sodium sulfonate with liquid ammonia in the presence of a catalyst. The process includes heating and pressurizing the reactants to facilitate the addition reaction, followed by acidification with dilute sulfuric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the raw materials used are readily available and safe for operators .
Chemical Reactions Analysis
Types of Reactions
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to soluble amyloid beta peptides, preventing their aggregation and deposition in the brain. This action is particularly relevant in the context of Alzheimer’s disease research .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid:
Tramiprosate: Another related compound with applications in Alzheimer’s disease research.
Uniqueness
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is unique due to its specific molecular structure, which allows it to interact with biological targets in a distinct manner. Its ability to prevent amyloid beta aggregation sets it apart from other similar compounds .
Properties
CAS No. |
303956-82-3 |
|---|---|
Molecular Formula |
C7H17NO4S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-2-7(6-9)8-4-3-5-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12)/t7-/m0/s1 |
InChI Key |
KRTOESVSBQOMBK-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CO)NCCCS(=O)(=O)O |
Canonical SMILES |
CCC(CO)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
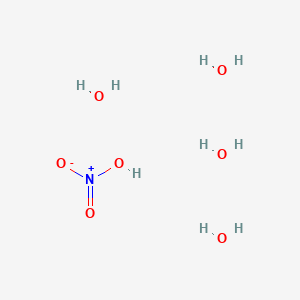
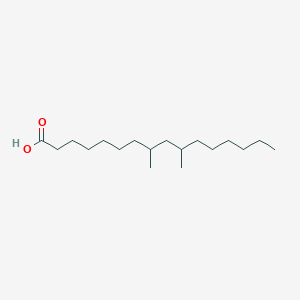
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
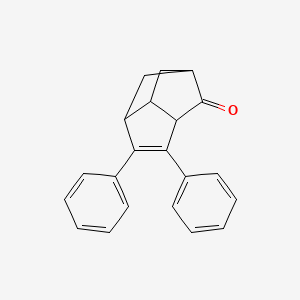
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)
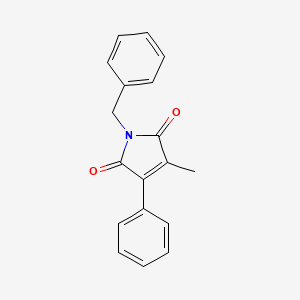
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)
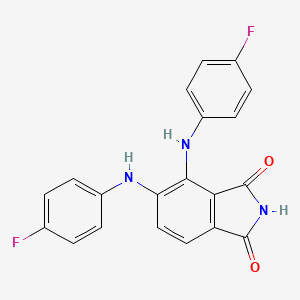
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
